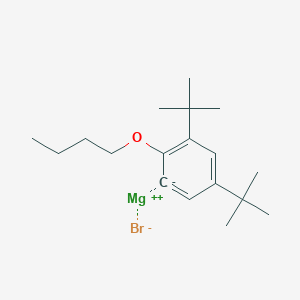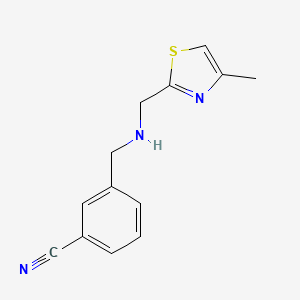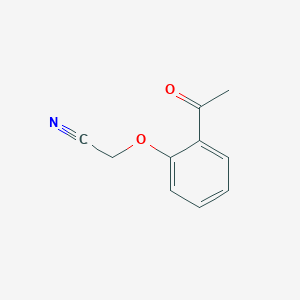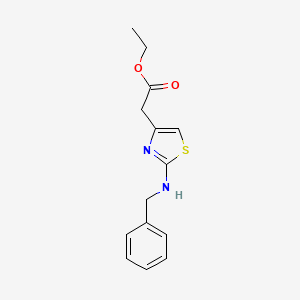
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate typically involves the reaction of ethyl 2-aminothiazole-4-acetate with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through crystallization or chromatography techniques to meet the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: The compound has shown promise as a lead compound for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and benzylamino group play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-aminothiazole-4-acetate
- Benzylamine
- Thiazole derivatives
Uniqueness
Ethyl 2-(2-(benzylamino)thiazol-4-yl)acetate is unique due to its specific combination of the thiazole ring and benzylamino group, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, this compound exhibits enhanced binding affinity to certain biological targets, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C14H16N2O2S |
|---|---|
Peso molecular |
276.36 g/mol |
Nombre IUPAC |
ethyl 2-[2-(benzylamino)-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C14H16N2O2S/c1-2-18-13(17)8-12-10-19-14(16-12)15-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16) |
Clave InChI |
WDGWOYRDNVIXFN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CSC(=N1)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





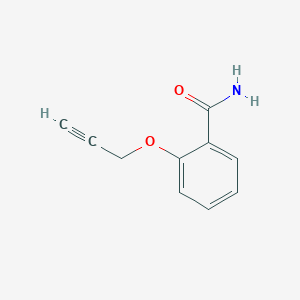
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
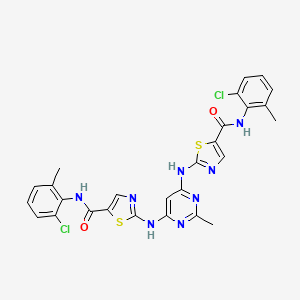
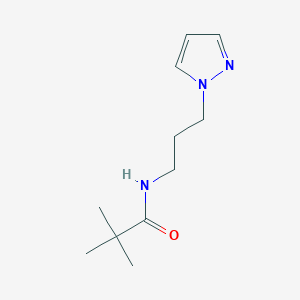
![4-[(4'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14892604.png)

